molecular formula C6H9ClF3NO B6184712 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2624131-80-0

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No. B6184712
CAS RN: 2624131-80-0
M. Wt: 203.59 g/mol
InChI Key: IBUWLIUWVOKJPG-UHFFFAOYSA-N
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Description

The compound “1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common moiety in many pharmaceuticals due to its ability to enhance chemical stability and lipophilicity . The compound also features a bicyclic structure and an amine group, which are common in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography. Amines typically show up in the 0.5-5.0 ppm region of a 1H NMR spectrum .


Chemical Reactions Analysis

Amines, including this compound, can act as weak bases due to the lone pair of electrons on the nitrogen atom . They can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not known, as it likely depends on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific testing. As a general rule, care should be taken when handling any chemical compound, and appropriate safety measures should be taken .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dichloro-1,1,1-trifluoropropane", "sodium hydroxide", "hydrogen peroxide", "ammonium chloride", "sodium bicarbonate", "4-aminocyclohexanone hydrochloride" ], "Reaction": [ "Step 1: Conversion of 2,3-dichloro-1,1,1-trifluoropropane to 1,1,1-trifluoro-2-chloro-2-(chloromethyl)ethane using sodium hydroxide", "Step 2: Conversion of 1,1,1-trifluoro-2-chloro-2-(chloromethyl)ethane to 1-(trifluoromethyl)-2-chloro-2-(chloromethyl)oxirane using hydrogen peroxide", "Step 3: Conversion of 1-(trifluoromethyl)-2-chloro-2-(chloromethyl)oxirane to 1-(trifluoromethyl)-2-chloro-2-(aminomethyl)oxirane using ammonium chloride", "Step 4: Conversion of 1-(trifluoromethyl)-2-chloro-2-(aminomethyl)oxirane to 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane using sodium bicarbonate", "Step 5: Conversion of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane to 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride using 4-aminocyclohexanone hydrochloride" ] }

CAS RN

2624131-80-0

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-1-4(10,2-5)3-11-5;/h1-3,10H2;1H

InChI Key

IBUWLIUWVOKJPG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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